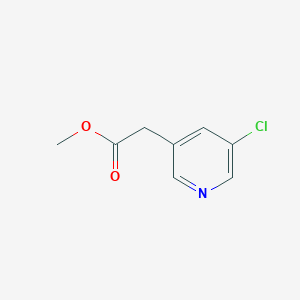

Methyl 2-(5-chloropyridin-3-yl)acetate

Description

Overview of Pyridine (B92270) and Chloropyridine Chemistry in Academic Research

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern organic chemistry. Its unique electronic properties, arising from the electronegative nitrogen atom within the aromatic ring, impart a distinct reactivity profile compared to its carbocyclic analog, benzene. This makes the pyridine scaffold a ubiquitous feature in numerous natural products, pharmaceuticals, and agrochemicals.

Chloropyridines are derivatives of pyridine where one or more hydrogen atoms on the ring have been substituted with chlorine. nih.gov This substitution significantly influences the molecule's reactivity, particularly towards nucleophilic substitution reactions. The position of the chlorine atom on the pyridine ring is crucial in determining the compound's chemical behavior and its utility as a synthetic building block. nih.gov Chloropyridines serve as key intermediates in the synthesis of a wide range of more complex molecules, including drugs such as antihistamines and anti-inflammatory agents, as well as herbicides and insecticides. nih.govmdpi.com

Importance of Substituted Pyridine Acetates as Synthetic Intermediates

Substituted pyridine acetates, which feature an acetic acid methyl ester group attached to the pyridine ring, are valuable intermediates in organic synthesis. The ester functionality provides a reactive handle for a variety of chemical transformations, such as hydrolysis to the corresponding carboxylic acid, amidation to form amides, or reduction to the alcohol. The pyridine ring itself can undergo a range of reactions, including further substitution or cross-coupling reactions.

The combination of the reactive ester group and the versatile pyridine core allows for the construction of complex molecular architectures. These intermediates are particularly useful in the synthesis of compounds with potential biological activity, where the pyridine moiety can act as a pharmacophore, interacting with biological targets like enzymes and receptors.

Rationale for Dedicated Academic Investigation of Methyl 2-(5-chloropyridin-3-yl)acetate

The specific compound, this compound, presents a unique combination of functional groups that makes it a molecule of significant interest for academic and industrial research. The chlorine atom at the 5-position and the methyl acetate (B1210297) group at the 3-position of the pyridine ring offer multiple sites for synthetic modification. This disubstituted pattern is a key feature in the design of novel bioactive compounds.

While specific research detailing the extensive use of this compound is not widely published, the investigation of its isomers and related structures suggests its potential as a precursor to valuable molecules. For instance, related chloropyridine derivatives are used in the synthesis of compounds with potential applications in treating a range of diseases. mdpi.com The exploration of this particular substitution pattern is therefore driven by the ongoing search for new chemical entities with unique biological properties.

Below is a table of related compounds and their basic properties, illustrating the chemical space around the title compound.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Methyl 2-(5-chloropyridin-2-yl)acetate | 1181210-76-3 | C₈H₈ClNO₂ | 185.61 |

| Methyl 2-(6-chloropyridin-3-yl)acetate | 717106-69-9 | C₈H₈ClNO₂ | 185.61 |

| Methyl 2-(2-chloropyridin-3-yl)acetate | 123222-09-3 | C₈H₈ClNO₂ | 185.61 |

| Methyl 2-(5-bromopyridin-3-yl)acetate | Not Available | C₈H₈BrNO₂ | 230.06 |

Current Research Landscape and Gaps in Understanding the Compound

The current body of scientific literature contains extensive information on pyridine and chloropyridine chemistry in general. There is also a significant amount of research on the synthesis and application of various substituted pyridine derivatives. However, a thorough review of academic databases reveals a notable gap in the research specifically dedicated to this compound.

While data on its isomers, such as the 2-yl and 6-yl substituted analogues, are available, detailed synthetic protocols, reaction mechanisms, and applications for the 3-yl isomer are scarce. This lack of specific information presents both a challenge and an opportunity for the research community. The development of efficient synthetic routes to this compound and the exploration of its reactivity would be a valuable contribution to the field of heterocyclic chemistry. Furthermore, the investigation of its potential as a precursor to novel pharmaceuticals and agrochemicals remains a largely unexplored area, highlighting a clear need for further academic investigation.

The following table outlines some of the physicochemical properties of the closely related isomer, Methyl 2-(5-chloropyridin-2-yl)acetate, which can serve as a reference point for future studies on the 3-yl isomer.

| Property | Value |

| Molecular Formula | C₈H₈ClNO₂ |

| Molecular Weight | 185.61 g/mol |

| CAS Number | 1181210-76-3 |

| Physical State | Not specified |

| Storage Temperature | Room Temperature |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(5-chloropyridin-3-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-12-8(11)3-6-2-7(9)5-10-4-6/h2,4-5H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZIOXCUHMNYORZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=CN=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Synthetic Methodologies

Retrosynthetic Strategies and Key Precursors

Retrosynthetic analysis of Methyl 2-(5-chloropyridin-3-yl)acetate reveals several viable starting materials. The most common strategies involve the disconnection of the ester group, leading back to the corresponding carboxylic acid, or the disconnection of the entire acetic acid side chain, pointing towards a functionalized pyridine (B92270) precursor.

A primary retrosynthetic approach involves the disconnection of the methyl ester, leading back to (5-chloronicotin-3-yl)acetic acid. This carboxylic acid serves as a direct precursor, which can then be esterified to yield the target compound. The synthesis of (5-chloronicotin-3-yl)acetic acid itself is a critical step and can be achieved through various methods, often starting from more readily available pyridine derivatives.

Another important precursor is 2-chloro-3-pyridine carboxaldehyde. A plausible synthetic pathway from this starting material involves a multi-step sequence. The aldehyde can be reduced to the corresponding alcohol, (2-chloropyridin-3-yl)methanol. This alcohol can then be converted to a halide, for instance, by treatment with a halogenating agent like thionyl chloride, to yield 3-(chloromethyl)-2-chloropyridine. Subsequent reaction with a cyanide source would produce the corresponding acetonitrile (B52724) derivative. Finally, hydrolysis of the nitrile followed by esterification of the resulting carboxylic acid would afford Methyl 2-(2-chloropyridin-3-yl)acetate, a close analogue of the target compound. While this specific example leads to a regioisomer, similar strategies can be envisioned starting from a 5-chloropyridine scaffold.

A Chinese patent describes a method for the synthesis of 2-chloro-3-aldehyde pyridine from 2-chloro-3-chloromethyl pyridine, which involves the formation of 2-chloro-3-pyridine methyl acetate (B1210297) as an intermediate. This intermediate is then hydrolyzed to 2-chloro-3-pyridinemethanol, which is subsequently oxidized to the desired aldehyde. This highlights the interconversion possibilities between these key functional groups on the pyridine ring.

Direct Esterification and Transesterification Approaches

Direct esterification of the corresponding carboxylic acid is a straightforward and commonly employed method for the synthesis of this compound.

The synthesis of the target ester can be readily achieved by the esterification of (5-chloronicotin-3-yl)acetic acid with methanol (B129727). This reaction is typically carried out in the presence of an acid catalyst, such as sulfuric acid, and often involves refluxing the mixture to drive the equilibrium towards the product. A similar procedure has been reported for the synthesis of methyl 2-(6-aminopyridin-3-yl)acetate, where the corresponding acetic acid hydrochloride was refluxed in methanol with sulfuric acid, followed by basification to isolate the final product chemicalbook.com.

| Reactants | Reagents | Conditions | Product | Reference |

| (5-chloronicotin-3-yl)acetic acid, Methanol | Sulfuric Acid (catalyst) | Reflux | This compound | Analogous to chemicalbook.com |

Multi-Step Synthesis from Diverse Building Blocks

The construction of this compound can also be accomplished through more elaborate multi-step sequences that involve the gradual functionalization of a basic pyridine scaffold.

These synthetic routes often commence with a pre-existing pyridine ring, which is then subjected to a series of reactions to introduce the chloro and methyl acetate substituents at the desired positions. For instance, one could envision a pathway starting from a readily available 3-substituted pyridine, such as methyl 2-(pyridin-3-yl)acetate. The challenge then lies in the selective introduction of a chlorine atom at the 5-position of the pyridine ring. This would typically involve an electrophilic chlorination reaction. The regioselectivity of such a reaction would be highly dependent on the directing effects of the existing substituent and the reaction conditions employed.

Alternatively, a synthesis could begin with a pyridine derivative that already contains the chloro substituent. For example, starting with 5-chloropyridine, one would need to introduce the acetic acid methyl ester group at the 3-position. This could potentially be achieved through a series of steps such as lithiation or Grignard reagent formation at the 3-position, followed by reaction with a suitable electrophile that can be converted to the desired side chain.

A multi-step flow process has been described for the synthesis of the alkaloid natural product oxomaritidine, demonstrating the power of sequential, continuous reactions in building complex molecular architectures from simpler starting materials. Such principles could be applied to the synthesis of this compound, allowing for a streamlined and efficient production process.

| Starting Material | Key Transformation | Intermediate(s) | Final Product |

| 2-chloro-3-chloromethyl pyridine | Acetate displacement, Hydrolysis, Oxidation | 2-chloro-3-pyridine methyl acetate, 2-chloro-3-pyridinemethanol | 2-chloro-3-aldehyde pyridine |

| (5-chloronicotin-3-yl)acetic acid | Esterification | - | This compound |

| Methyl 2-(pyridin-3-yl)acetate | Electrophilic Chlorination | - | This compound |

Routes from 6-chloropyridin-3-ylmethanol derivatives

A plausible multi-step synthetic sequence to obtain this compound from (6-chloropyridin-3-yl)methanol involves the extension of the carbon chain. It is important to note that, according to IUPAC nomenclature, the 6-chloro and 5-chloro designations for a 3-substituted pyridine refer to the same compound.

This synthetic transformation necessitates the addition of a carbon atom, which can be achieved through a sequence of oxidation followed by olefination.

Oxidation: The initial step is the oxidation of the primary alcohol, (6-chloropyridin-3-yl)methanol, to the corresponding aldehyde, 6-chloro-3-pyridinecarboxaldehyde. This can be accomplished using a variety of oxidizing agents, such as manganese dioxide (MnO₂). This process is particularly effective for benzylic and allylic alcohols. researchgate.net

Wittig Reaction: The resulting aldehyde can then undergo a Wittig reaction. organic-chemistry.orgnih.gov This reaction utilizes a phosphorus ylide, such as (methoxycarbonylmethylene)triphenylphosphorane, to convert the aldehyde into an α,β-unsaturated ester. Subsequent reduction of the double bond would then yield the saturated ester, this compound. A one-pot procedure combining in situ alcohol oxidation with a Wittig reaction is an efficient approach, often used when the intermediate aldehyde is unstable or difficult to isolate. researchgate.net

Table 1: Proposed Synthesis from (6-chloropyridin-3-yl)methanol

| Step | Reaction | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Oxidation | MnO₂ | 6-chloro-3-pyridinecarboxaldehyde |

| 2 | Wittig Reaction | Ph₃P=CHCO₂Me | Methyl 2-(5-chloropyridin-3-yl)acrylate |

| 3 | Reduction | H₂, Pd/C | This compound |

Catalytic Synthesis Protocols

Catalytic methods offer powerful and versatile alternatives for the synthesis of this compound, often providing higher efficiency and selectivity.

Transition Metal-Catalyzed Coupling Reactions

Palladium-catalyzed reactions are central to modern organic synthesis and provide several potential routes to the target compound. chimia.chresearchgate.netnih.govrsc.orgnih.gov

One of the most direct methods for introducing the methyl acetate moiety is through the palladium-catalyzed carbonylation of a suitable precursor. chimia.chresearchgate.netnih.govrsc.orgnih.gov This reaction involves the coupling of an aryl halide, carbon monoxide (CO), and an alcohol in the presence of a palladium catalyst.

For the synthesis of this compound, a potential starting material would be 5-chloro-3-(halomethyl)pyridine. The palladium-catalyzed carbonylation of this substrate with carbon monoxide and methanol would directly yield the desired product. Although carbonylation of alkyl halides can be more challenging than that of aryl halides, methods for the carbonylation of activated alkyl halides have been developed. rsc.org

Table 2: Palladium-Catalyzed Carbonylation Approach

| Substrate | Reagents | Catalyst System | Product |

|---|---|---|---|

| 5-chloro-3-(bromomethyl)pyridine | CO, Methanol, Base (e.g., NEt₃) | Pd(OAc)₂, Ligand (e.g., Xantphos) | This compound |

The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for forming carbon-carbon bonds. nih.govresearchgate.net This reaction typically involves the coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst.

To synthesize this compound, a strategy could involve the coupling of a dihalopyridine, such as 3-bromo-5-chloropyridine or 3,5-dichloropyridine, with a boron-containing acetate equivalent. An example of such a reagent is a boroacetate, like methyl (pinacolato)boroacetate. The selectivity of the coupling at the 3-position over the 5-position would be a key consideration, often influenced by the choice of catalyst, ligand, and reaction conditions. Research has shown that Suzuki-Miyaura reactions can be performed on various chloropyridines. nih.govresearchgate.netnih.govresearchgate.net

Table 3: Suzuki-Miyaura Cross-Coupling Approach

| Pyridine Substrate | Boron Reagent | Catalyst System | Product |

|---|---|---|---|

| 3-Bromo-5-chloropyridine | Methyl (pinacolato)boroacetate | Pd(OAc)₂, Ligand (e.g., SPhos) | This compound |

Organocatalysis in Compound Formation

Organocatalysis, which uses small organic molecules as catalysts, presents an alternative to metal-based catalysis. While direct organocatalytic synthesis of this compound is not widely reported, methods for the functionalization of pyridines using organocatalysts are emerging.

A notable strategy involves the photochemical functionalization of pyridines via pyridinyl radicals. nih.govnih.gov In this approach, a dithiophosphoric acid can act as a Brønsted acid to protonate the pyridine, a single-electron transfer (SET) reductant to form a pyridinyl radical, and a hydrogen atom abstractor to generate a second radical species. nih.govnih.gov The coupling of the pyridinyl radical with a suitable radical precursor to the acetate group could potentially form the desired C-C bond. This method offers distinct regioselectivity compared to classical radical reactions like the Minisci reaction. nih.gov

Green Chemistry Principles in Synthetic Route Development

The application of green chemistry principles is increasingly important in the development of synthetic routes to minimize environmental impact. rasayanjournal.co.in These principles can be applied to the catalytic syntheses of this compound.

Key green chemistry considerations for the palladium-catalyzed routes include:

Solvent Choice: Replacing traditional volatile organic solvents with more environmentally benign alternatives is a primary goal. For Suzuki-Miyaura reactions, the use of water or green alcohol solvents like tert-amyl alcohol has been successfully demonstrated. nih.govacs.orginovatus.esnih.gov These aqueous or alcohol-based systems can reduce the environmental footprint of the synthesis.

Catalyst Efficiency and Recyclability: Developing catalysts that are highly active at low loadings minimizes the amount of precious metal required. Furthermore, creating recyclable catalytic systems, such as those using supported catalysts or specialized ligands, contributes to a more sustainable process. inovatus.esresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. Cross-coupling and carbonylation reactions are generally high in atom economy compared to multi-step classical syntheses that may generate stoichiometric byproducts.

Energy Efficiency: The use of milder reaction conditions, such as lower temperatures and atmospheric pressure, reduces energy consumption. nih.gov Microwave-assisted synthesis is another technique that can shorten reaction times and improve energy efficiency. rasayanjournal.co.in

For instance, a ligand-free Suzuki reaction of 2,3,5-trichloropyridine in an aqueous phase has been shown to be highly efficient, highlighting the potential for environmentally friendly synthesis of related pyridine derivatives. nih.gov

Solvent-Free and Reduced Solvent Methodologies

In the pursuit of more environmentally benign synthetic routes, significant attention has been given to minimizing or eliminating the use of volatile organic solvents. Two prominent techniques in this area are mechanochemistry (ball-milling) and microwave-assisted synthesis.

Mechanochemistry: This solvent-free approach utilizes mechanical force to induce chemical reactions. nih.gov For the synthesis of a compound like this compound, a potential mechanochemical step would be the esterification of the parent carboxylic acid, 2-(5-chloropyridin-3-yl)acetic acid, with methanol. High-speed ball-milling (HSBM) can facilitate this reaction, often in the presence of a solid catalyst, thereby avoiding the need for bulk solvents which are a major contributor to chemical waste. nih.gov Research on mechanochemical esterification has demonstrated its efficacy for a variety of carboxylic acids and alcohols, with reactions often proceeding to high yields in short timeframes at room temperature. nih.gov For instance, the esterification of nicotinic acid, a pyridine-based carboxylic acid, has been successfully achieved under solvent-free milling conditions. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to shorter reaction times, higher yields, and improved product purity compared to conventional heating methods. The direct esterification of 2-(5-chloropyridin-3-yl)acetic acid with methanol could be significantly enhanced by microwave assistance. This technique efficiently heats the reactants and solvent directly, leading to rapid temperature increases and enhanced reaction rates. nih.gov Microwave-assisted esterifications of various aryl and alkyl acids have been reported to proceed in high yields in a matter of minutes, a substantial improvement over the hours often required for traditional refluxing methods. nih.gov

| Methodology | Potential Application in Synthesis | Advantages |

| Mechanochemistry | Esterification of 2-(5-chloropyridin-3-yl)acetic acid with methanol. | Solvent-free, energy-efficient, mild reaction conditions. nih.gov |

| Microwave-Assisted Synthesis | Esterification of 2-(5-chloropyridin-3-yl)acetic acid with methanol. | Reduced reaction times, higher yields, potential for reduced solvent use. nih.gov |

Atom Economy and Efficiency Considerations

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. nih.gov Reactions with high atom economy are inherently more sustainable as they generate less waste.

In the context of synthesizing this compound, a common route would likely involve a palladium-catalyzed cross-coupling reaction, such as a Negishi or Suzuki coupling, to form the carbon-carbon bond between the pyridine ring and the acetic acid side-chain precursor. While highly effective, these reactions can have moderate to low atom economy due to the use of stoichiometric organometallic reagents and the generation of inorganic salts as byproducts. nih.govwikipedia.org

A simplified atom economy calculation for a final esterification step would be:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

For the esterification of 2-(5-chloropyridin-3-yl)acetic acid with methanol:

Molecular Weight of this compound: ~185.6 g/mol

Molecular Weight of 2-(5-chloropyridin-3-yl)acetic acid: ~171.6 g/mol

Molecular Weight of Methanol: ~32.0 g/mol

Atom Economy (%) = (185.6 / (171.6 + 32.0)) x 100 ≈ 91.2%

Other green chemistry metrics, such as Reaction Mass Efficiency (RME) and Process Mass Intensity (PMI), provide a more holistic view of a process's sustainability by factoring in yields, solvent usage, and workup materials. nih.govwhiterose.ac.uk

| Green Metric | Definition | Relevance to Synthesis |

| Atom Economy (AE) | (MW of product / MW of all reactants) x 100 | Measures the intrinsic efficiency of a reaction in converting reactant atoms to product atoms. nih.gov |

| Reaction Mass Efficiency (RME) | (Mass of isolated product / Total mass of reactants) x 100 | Accounts for reaction yield and stoichiometry. nih.govwhiterose.ac.uk |

| Process Mass Intensity (PMI) | (Total mass in a process / Mass of isolated product) | A comprehensive metric including solvents, reagents, and process water. whiterose.ac.uk |

Scalability and Process Chemistry Considerations for Research Synthesis

The transition of a synthetic route from a laboratory research scale to a larger, process scale introduces a new set of challenges and considerations. For the synthesis of this compound, scalability would be a key factor if the compound were to be produced in larger quantities for further research or development.

Choice of Synthetic Route: A scalable synthesis must be robust, reproducible, and safe. Reactions that are highly sensitive to air or moisture, such as those involving certain organometallic reagents like Grignards or organolithiums, may present challenges on a larger scale. wikipedia.org Palladium-catalyzed cross-coupling reactions, while common, require careful consideration of catalyst loading, cost, and removal from the final product. researchgate.net For instance, the Negishi coupling, while versatile, often employs air- and moisture-sensitive organozinc reagents, which can complicate large-scale operations. wikipedia.org

Reaction Conditions and Workup: Conditions that are easily managed in a laboratory setting, such as cryogenic temperatures or chromatographic purification, can be difficult and costly to implement on a larger scale. A scalable process would ideally involve reactions that run at or near ambient temperature and pressure, and utilize crystallization for purification rather than chromatography. The use of hazardous or highly volatile solvents would also be minimized.

Safety and Environmental Impact: A thorough hazard assessment of all reagents, intermediates, and reaction conditions is crucial for safe scale-up. The environmental impact of the process, including waste generation and disposal, must also be carefully managed. The principles of green chemistry are integral to modern process development, aiming to create syntheses that are not only economically viable but also environmentally sustainable. pharmtech.com

For a compound like this compound, a process chemistry approach would focus on optimizing a chosen synthetic route to maximize yield, minimize cost and waste, and ensure safe and reliable operation at the desired scale. This could involve screening different catalysts, solvents, and reaction conditions, as well as developing efficient and scalable workup and purification procedures.

Reactivity and Advanced Chemical Transformations

Reactivity of the Ester Functionality

The ester group is a versatile functional group that can undergo several important transformations, including hydrolysis, transesterification, amidation, and reduction.

Ester hydrolysis is the cleavage of an ester by water to form a carboxylic acid and an alcohol. This reaction is typically slow but can be catalyzed by either acid or base. ucoz.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction begins with the protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. youtube.com A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. libretexts.org This leads to the formation of a tetrahedral intermediate. youtube.com Following a proton transfer, the alcohol moiety (methanol) is eliminated, and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final product, 2-(5-chloropyridin-3-yl)acetic acid. youtube.com The entire process is reversible, and the mechanism is referred to as AAC2 (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular). ucoz.com

Base-Catalyzed Hydrolysis (Saponification): In the presence of a strong base, such as hydroxide (B78521) (OH⁻), the hydrolysis proceeds via a different mechanism. The hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester in a nucleophilic acyl substitution. youtube.com This addition step forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating the methoxide (B1231860) ion (CH₃O⁻) as the leaving group. The methoxide is a strong base and immediately deprotonates the newly formed carboxylic acid, driving the reaction to completion. youtube.com An acidic workup is then required to protonate the carboxylate salt to yield the final carboxylic acid product. This mechanism is known as BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular). ucoz.com

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This reaction is also catalyzed by either an acid or a base. For Methyl 2-(5-chloropyridin-3-yl)acetate, this would involve reacting it with a different alcohol (R'-OH) to form a new ester, 2-(5-chloropyridin-3-yl)acetate-R', and methanol (B129727).

The mechanism is analogous to hydrolysis. In the base-catalyzed process, an alkoxide (R'O⁻) acts as the nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate, which then expels a methoxide ion. In the acid-catalyzed process, the carbonyl is first protonated to enhance its electrophilicity before being attacked by the new alcohol molecule. Transesterification is an equilibrium process, and the reaction is typically driven to completion by using a large excess of the reactant alcohol or by removing the methanol byproduct as it forms.

While the general mechanisms are well-established, specific kinetic data for the transesterification of this compound are not extensively documented in the available literature. The reaction rates would be influenced by factors such as the steric hindrance of the incoming alcohol, catalyst concentration, and temperature.

Amidation: The ester group can be converted to an amide by reacting it with ammonia (B1221849) or a primary or secondary amine. This reaction, known as aminolysis, typically requires higher temperatures or catalysis. Direct amidation of unactivated methyl esters can be achieved using various catalytic systems, including those based on zirconium, nickel, or organocatalysts. mdpi.com The reaction generally involves the nucleophilic attack of the amine on the ester carbonyl, leading to the formation of a tetrahedral intermediate that then collapses to eliminate methanol and form the corresponding amide, 2-(5-chloropyridin-3-yl)-N-alkyl/aryl acetamide.

Reduction: The ester functionality can be reduced to a primary alcohol. This transformation requires strong reducing agents, as esters are less reactive than ketones or aldehydes. Lithium aluminum hydride (LiAlH₄) is a powerful and common reagent for this purpose, readily reducing the ester to 2-(5-chloropyridin-3-yl)ethanol. Lithium borohydride (B1222165) (LiBH₄) is a milder alternative that is also effective for ester reduction.

| Reaction Type | Reactant(s) | Typical Catalyst/Reagent | Product |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₂O | H₃O⁺ (e.g., dil. H₂SO₄, HCl) | 2-(5-chloropyridin-3-yl)acetic acid |

| Base-Catalyzed Hydrolysis | H₂O | OH⁻ (e.g., NaOH, KOH), then H₃O⁺ workup | 2-(5-chloropyridin-3-yl)acetic acid |

| Transesterification | R'-OH | Acid (e.g., H₂SO₄) or Base (e.g., NaOR') | Alkyl 2-(5-chloropyridin-3-yl)acetate |

| Amidation | R'R''NH | Heat, Lewis acids, Organocatalysts | 2-(5-chloropyridin-3-yl)-N,N-dialkylacetamide |

| Reduction | - | LiAlH₄ or LiBH₄ | 2-(5-chloropyridin-3-yl)ethanol |

Reactivity of the Pyridine (B92270) Nitrogen

The lone pair of electrons on the sp²-hybridized nitrogen atom of the pyridine ring imparts nucleophilic and basic character, making it a site for reactions with various electrophiles.

N-Alkylation: The pyridine nitrogen can act as a nucleophile and react with alkylating agents, such as alkyl halides (e.g., methyl iodide) or alkyl triflates, to form N-alkylated pyridinium (B92312) salts. nsf.gov In the case of this compound, reaction with an alkyl halide (R-X) would yield a 1-alkyl-3-chloro-5-(2-methoxy-2-oxoethyl)pyridin-1-ium halide. These pyridinium salts are generally stable, crystalline solids.

N-Acylation: Similarly, the pyridine nitrogen can react with acylating agents like acyl halides or anhydrides. This reaction forms an N-acylpyridinium salt. These salts are highly reactive acylating agents themselves and are often used as intermediates in organic synthesis. The acylation of the pyridine nitrogen significantly increases the electron-deficient nature of the ring, further deactivating it towards electrophilic aromatic substitution. youtube.com

| Reaction Type | Electrophile | Product Class |

|---|---|---|

| N-Alkylation | Alkyl Halides (R-X), Alkyl Triflates (R-OTf) | N-Alkyl Pyridinium Salt |

| N-Acylation | Acyl Halides (RCO-X), Anhydrides ((RCO)₂O) | N-Acyl Pyridinium Salt |

The lone pair on the pyridine nitrogen allows it to function as a Lewis base, acting as a ligand in coordination complexes with a wide variety of metal ions. wikipedia.org Pyridine and its derivatives are common ligands in coordination chemistry, forming stable complexes with transition metals and lanthanides. wikipedia.orgresearchgate.net

This compound can act as a monodentate ligand, coordinating to a metal center through the pyridine nitrogen atom. The steric and electronic properties of the substituents on the pyridine ring—the chloro group at position 5 and the acetate (B1210297) group at position 3—will influence the stability and structure of the resulting metal complexes. While the ester carbonyl oxygen also has lone pairs, coordination through the pyridine nitrogen is generally more favorable. The resulting complexes can have various geometries, such as octahedral or tetrahedral, depending on the metal ion and the presence of other ligands. wikipedia.org For example, pyridine derivatives readily form complexes with metals like zinc, cobalt, and samarium. researchgate.netnih.gov

Reactivity at the Methylene (B1212753) Bridge (α-position to Ester and Pyridine Ring)

The methylene group (-CH₂-) in this compound is positioned between two electron-withdrawing groups: the methyl ester and the 5-chloropyridin-3-yl ring. This arrangement significantly increases the acidity of the α-protons, rendering the methylene group "active". This activity is the basis for its participation in enolate-mediated and condensation reactions.

The acidic nature of the α-protons allows for deprotonation by a strong, non-nucleophilic base to form a resonance-stabilized enolate. Bases such as lithium diisopropylamide (LDA) or sodium hydride (NaH) are typically employed to quantitatively generate the enolate in a non-hydroxylic solvent like tetrahydrofuran (B95107) (THF). libretexts.org The resulting enolate is a potent carbon nucleophile.

This nucleophilic enolate can undergo Sₙ2 reactions with various electrophiles, most commonly alkyl halides, to form a new carbon-carbon bond at the α-position. libretexts.org This process, known as enolate alkylation, is a cornerstone of C-C bond formation in organic synthesis. The reaction must be conducted under anhydrous conditions to prevent the base from being quenched and the enolate from being protonated by solvent. The choice of alkyl halide is generally restricted to primary or secondary halides to avoid competing E2 elimination reactions. libretexts.org

Table 1: General Conditions for Enolate Alkylation

| Parameter | Condition | Rationale |

| Base | Strong, non-nucleophilic (e.g., LDA, NaH) | To achieve complete and irreversible deprotonation without competing nucleophilic attack on the ester. libretexts.org |

| Solvent | Aprotic, non-hydroxylic (e.g., THF, Diethyl ether) | Prevents protonation of the highly basic enolate and base. |

| Temperature | Low (e.g., -78 °C for enolate formation) | Controls the reaction rate and minimizes side reactions. |

| Electrophile | Primary or secondary alkyl halides (R-X) | Favors the Sₙ2 pathway for C-C bond formation and minimizes elimination. libretexts.org |

The active methylene group readily participates in base-catalyzed condensation reactions with carbonyl compounds.

Knoevenagel Condensation: This reaction involves the condensation of the active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base like piperidine (B6355638) or pyridine. The reaction proceeds via a nucleophilic addition of the enolate to the carbonyl group, followed by dehydration to yield an α,β-unsaturated product. wikipedia.org The electron-withdrawing nature of the ester and pyridine moieties facilitates the initial deprotonation and stabilizes the intermediate. sci-hub.se

Claisen Condensation: In a "crossed" or "mixed" Claisen condensation, the enolate of this compound can react with another ester (ideally one that cannot form an enolate itself, such as methyl benzoate) to form a β-keto ester. organic-chemistry.orgmasterorganicchemistry.com The reaction is promoted by a strong base, like sodium ethoxide, and the driving force is the formation of a highly stabilized enolate of the resulting β-keto ester product. organic-chemistry.orglibretexts.org

Reactivity of the Aryl Chloride Substituent

The chlorine atom attached to the pyridine ring is a key site for diversification, primarily through nucleophilic aromatic substitution (under certain conditions) and, more significantly, through palladium-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) on a pyridine ring typically requires activation by electron-withdrawing groups at positions ortho and/or para to the leaving group. libretexts.org In this compound, the chlorine atom is at the 5-position, which is meta to the ring nitrogen. The 3- and 5-positions of the pyridine ring are generally considered electron-rich compared to the 2-, 4-, and 6-positions and are thus less reactive towards nucleophilic attack. nih.gov

For an SNAr reaction to proceed, a nucleophile attacks the electron-deficient aryl halide, forming a negatively charged resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the halide ion. libretexts.org Without strong activation from additional electron-withdrawing groups (like a nitro group) ortho or para to the chlorine, the 5-chloro position of this compound is expected to be relatively inert to classical SNAr reactions with common nucleophiles like amines or alkoxides under standard conditions. researchgate.netsemanticscholar.org

The 5-chloro substituent is an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, which are highly efficient for forming new carbon-carbon and carbon-heteroatom bonds. These methods have largely supplanted SNAr for the functionalization of less reactive aryl halides.

These reactions share a common catalytic cycle generally involving oxidative addition, transmetalation, and reductive elimination. harvard.eduwikipedia.org

Suzuki Coupling: This reaction pairs the aryl chloride with an organoboron reagent (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. harvard.edu It is one of the most versatile methods for forming biaryl compounds. Research on the Suzuki-Miyaura coupling of a structurally similar compound, 5-(5-chloropyridin-3-yl)-3-methyl-1,3,4-oxadiazol-2(3H)-one, has demonstrated that the 5-chloro position is reactive under specific catalytic conditions. researchgate.net A highly efficient catalytic system for this transformation was identified as PdCl₂(dtbpf) with K₂CO₃ as the base under microwave irradiation. researchgate.net

Table 2: Exemplary Conditions for Suzuki-Miyaura Coupling of a 5-Chloropyridin-3-yl Substrate

| Catalyst / Ligand | Base | Solvent | Temperature | Outcome | Reference |

| PdCl₂(dtbpf) | K₂CO₃ | Dioxane/H₂O | 100 °C (Microwave) | High yields with various arylboronic acids. | researchgate.net |

| Pd(OAc)₂ (ligand-free) | Na₂CO₃ | DMF/H₂O | 60 °C | Good yields for coupling of 2,3,5-trichloropyridine. | nih.gov |

Stille Coupling: The Stille reaction couples the aryl chloride with an organotin compound (organostannane). wikipedia.orglibretexts.org This method is known for its tolerance of a wide variety of functional groups, although the toxicity of the tin reagents is a significant drawback. organic-chemistry.org The reaction is catalyzed by a palladium(0) complex, often in the presence of ligands such as phosphines. libretexts.org

Negishi Coupling: This reaction involves the coupling of the aryl chloride with an organozinc reagent. organic-chemistry.org Negishi coupling is noted for its high reactivity and good functional group tolerance, including esters (COOR). orgsyn.org The pyridyl zinc reagents are typically prepared in situ and coupled with the aryl halide using a palladium or nickel catalyst. organic-chemistry.orgorgsyn.org This method is highly effective for preparing substituted bipyridines and other heteroaromatic systems. orgsyn.org

Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction is used to form carbon-nitrogen bonds by coupling aryl halides with amines. wikipedia.org It has largely replaced harsher methods like SNAr for the synthesis of aryl amines. wikipedia.org The reaction requires a palladium source, a suitable phosphine (B1218219) ligand (often sterically hindered biarylphosphines), and a base (commonly a strong, non-nucleophilic base like sodium tert-butoxide). wuxiapptec.comorganic-chemistry.org This methodology allows for the conversion of the 5-chloro group into a wide range of primary and secondary amino substituents.

Cross-Coupling Reactions for Diversification.

Chemo-, Regio-, and Stereoselective Transformations

For a molecule such as this compound, which possesses multiple reactive sites—including the ester functionality, the pyridine ring, the chloro substituent, and the α-carbon to the carbonyl group—a variety of selective transformations could be envisaged. These might include:

Chemoselective reactions: Preferential reaction at one functional group over others, such as the selective hydrolysis of the ester in the presence of the pyridine ring, or selective reduction of the ester.

Regioselective reactions: Reactions occurring at a specific position on the pyridine ring, for instance, in aromatic substitution reactions.

Stereoselective reactions: Transformations that would selectively form one stereoisomer over another, which would be relevant in reactions involving the α-carbon, potentially leading to chiral derivatives.

However, without specific research findings, any discussion of these potential transformations would be speculative and would not adhere to the required standards of a scientifically accurate article based on published data.

Mechanistic Investigations of Key Reactions

Similarly, detailed mechanistic investigations for key reactions involving this compound have not been specifically reported in the available scientific literature. Mechanistic studies are fundamental to understanding reaction pathways, transition states, and the factors that control reaction outcomes. Such studies for this compound could, for example, explore the mechanism of its formation or its participation in nucleophilic or electrophilic substitution reactions.

While computational and experimental studies on the reaction mechanisms of related, but different, molecules exist, this information cannot be directly extrapolated to this compound with the required level of scientific rigor. Therefore, to maintain a strict focus on the specified compound, no detailed mechanistic information can be provided at this time.

Further research is required to elucidate the specific chemo-, regio-, and stereoselective transformations of this compound and to conduct mechanistic investigations of its key reactions. Such studies would be valuable for expanding the synthetic utility of this compound.

Derivatization Strategies and Analogue Synthesis

Modification of the Ester Moiety for Structural Diversity

The ester functionality in Methyl 2-(5-chloropyridin-3-yl)acetate is a prime target for modification to introduce structural diversity. Standard transformations of the ester group, such as hydrolysis, amidation, and transesterification, can be employed to generate a variety of analogues.

Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 2-(5-chloropyridin-3-yl)acetic acid. This transformation is typically achieved under basic conditions, for instance, by treatment with an aqueous solution of a metal hydroxide (B78521) like lithium hydroxide or sodium hydroxide, followed by acidic workup. The resulting carboxylic acid is a key intermediate that can be further functionalized, for example, through peptide coupling reactions.

Amidation: The reaction of this compound with a wide range of primary and secondary amines leads to the formation of the corresponding amides. This reaction can be carried out directly by heating the ester with the amine, sometimes in the presence of a catalyst, or by a two-step process involving initial hydrolysis to the carboxylic acid followed by amide bond formation using standard coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). This strategy allows for the introduction of a vast array of substituents, significantly expanding the chemical space around the scaffold.

Transesterification: The methyl group of the ester can be exchanged with other alkyl or aryl groups through transesterification. This reaction is typically catalyzed by an acid or a base and is driven to completion by using a large excess of the desired alcohol. This method provides access to a series of esters with varying steric and electronic properties, which can be useful for modulating the pharmacokinetic profile of potential bioactive molecules.

| Reaction Type | Reagents and Conditions | Product |

|---|---|---|

| Hydrolysis | 1. LiOH, H₂O/THF; 2. H₃O⁺ | 2-(5-chloropyridin-3-yl)acetic acid |

| Amidation | R¹R²NH, Heat or Coupling Agent (e.g., HATU) | 2-(5-chloropyridin-3-yl)-N-R¹,N-R²-acetamide |

| Transesterification | R-OH, Acid or Base catalyst | R-2-(5-chloropyridin-3-yl)acetate |

Introduction of Substituents on the Pyridine (B92270) Ring via Chlorine Functionalization

The chlorine atom at the 5-position of the pyridine ring serves as a versatile handle for introducing a wide array of substituents through various cross-coupling reactions. This approach is fundamental for exploring the structure-activity relationships of derivatives.

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction between the chloropyridine derivative and a boronic acid or ester is a powerful tool for forming new carbon-carbon bonds. A diverse range of aryl, heteroaryl, and alkyl boronic acids can be utilized, leading to the synthesis of a large library of 5-substituted pyridine analogues.

Sonogashira Coupling: The Sonogashira reaction, a palladium- and copper-co-catalyzed coupling of the chloropyridine with a terminal alkyne, provides a straightforward method for introducing alkynyl moieties. researchgate.net These alkynyl derivatives can serve as precursors for further transformations, such as the synthesis of triazoles via click chemistry.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the chloropyridine with a variety of primary and secondary amines, anilines, and amides. nih.gov This strategy is highly valuable for introducing diverse nitrogen-containing functional groups, which are prevalent in bioactive molecules.

Heck Coupling: The Heck reaction allows for the palladium-catalyzed coupling of the chloropyridine with alkenes, leading to the formation of substituted vinylpyridines. This method is useful for introducing unsaturated side chains that can be further functionalized.

| Reaction | Coupling Partner | Catalyst System | General Product Structure |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Methyl 2-(5-R-pyridin-3-yl)acetate |

| Sonogashira | R-C≡CH | Pd catalyst, Cu(I) salt, Base | Methyl 2-(5-(R-ethynyl)pyridin-3-yl)acetate |

| Buchwald-Hartwig | R¹R²NH | Pd catalyst, Ligand, Base | Methyl 2-(5-(R¹R²N)pyridin-3-yl)acetate |

| Heck | Alkene | Pd catalyst, Base | Methyl 2-(5-(vinyl-R)pyridin-3-yl)acetate |

Elaboration and Functionalization of the Methylene (B1212753) Bridge

The methylene bridge in this compound is activated by the adjacent ester and pyridine ring, making it susceptible to a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Alpha-Alkylation and Arylation: The acidic protons of the methylene group can be removed by a suitable base to generate an enolate, which can then be reacted with various electrophiles such as alkyl halides or aryl halides (via palladium catalysis) to introduce substituents at the alpha-position. This strategy allows for the creation of a chiral center and the introduction of diverse side chains.

Condensation Reactions: The active methylene group can participate in condensation reactions with aldehydes and ketones, such as the Knoevenagel condensation. mdpi.org This leads to the formation of α,β-unsaturated compounds, which are valuable intermediates for further synthetic manipulations, including Michael additions and cycloadditions.

Synthesis of Fused Heterocyclic Systems from the Compound

This compound can serve as a key building block for the synthesis of more complex, fused heterocyclic systems. The inherent reactivity of its different functional groups can be strategically exploited to construct new rings.

Intramolecular Cyclization: Following derivatization of the ester or the pyridine ring, intramolecular cyclization reactions can be employed to form fused bicyclic or tricyclic systems. For example, after amidation of the ester with an appropriately functionalized amine, an intramolecular nucleophilic aromatic substitution of the chlorine atom could lead to the formation of a fused lactam.

Pictet-Spengler Reaction: Conversion of the ester to a 2-(5-chloropyridin-3-yl)ethanamine derivative, followed by condensation with an aldehyde or ketone, can initiate a Pictet-Spengler reaction, leading to the formation of tetrahydro-β-carboline analogues fused to the pyridine ring. nih.gov

Multicomponent Reactions: The compound can be utilized in multicomponent reactions where its different reactive sites participate in a cascade of bond-forming events to rapidly build molecular complexity and generate fused heterocyclic scaffolds.

Scaffold Derivatization for Library Generation

The structural features of this compound make it an ideal scaffold for the generation of chemical libraries for high-throughput screening. nih.gov The orthogonal reactivity of the ester, the chloro-substituent, and the methylene bridge allows for a systematic and combinatorial approach to derivatization.

Solid-Phase Synthesis: The molecule can be anchored to a solid support through one of its functional groups, allowing for the sequential and efficient addition of building blocks in a spatially segregated manner. This approach facilitates the purification process and is well-suited for the automated synthesis of large compound libraries.

Diversity-Oriented Synthesis (DOS): By employing a series of branching reaction pathways starting from the common scaffold, a collection of structurally diverse and complex molecules can be generated. For example, initial functionalization of the pyridine ring can be followed by various transformations of the ester and methylene bridge, leading to a wide range of molecular architectures.

Advanced Analytical Methodologies for Structural and Purity Assessment

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the precise molecular architecture of Methyl 2-(5-chloropyridin-3-yl)acetate. Each method offers unique insights into the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: This technique identifies the number and type of hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring, the methylene (B1212753) (-CH₂-) group, and the methyl (-CH₃) group of the ester. The chemical shift (δ) of these signals, their splitting patterns (multiplicity), and their integration values provide crucial information about their connectivity.

¹³C NMR Spectroscopy: This method provides information about the carbon skeleton of the molecule. A typical ¹³C NMR spectrum for this compound would display separate peaks for each unique carbon atom, including those in the pyridine ring, the methylene carbon, the methyl carbon, and the carbonyl carbon of the ester.

Detailed Research Findings for NMR Analysis

While specific experimental spectral data for this compound is not widely available in public repositories, predicted values based on its structure can be tabulated.

| ¹H NMR Predicted Data | ¹³C NMR Predicted Data |

| Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyridine H (C2) | 8.5-8.7 |

| Pyridine H (C4) | 7.8-8.0 |

| Pyridine H (C6) | 8.4-8.6 |

| -CH₂- (methylene) | 3.7-3.9 |

| -OCH₃ (methyl) | 3.6-3.8 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations (stretching, bending), and the frequencies of these absorptions are characteristic of specific bonds. For this compound, key characteristic absorption bands would confirm the presence of the ester and the aromatic pyridine ring.

Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretching | 1735-1750 |

| C-O (Ester) | Stretching | 1150-1250 |

| C=C, C=N (Aromatic Ring) | Stretching | 1400-1600 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-3000 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the precise elemental formula.

For this compound (C₈H₈ClNO₂), the molecular ion peak [M]⁺ would be observed in the mass spectrum. The presence of the chlorine atom would result in a characteristic isotopic pattern, with a second peak [M+2]⁺ at approximately one-third the intensity of the molecular ion peak, corresponding to the ³⁷Cl isotope. HRMS would confirm the elemental composition by matching the measured accurate mass to the calculated theoretical mass.

Expected Mass Spectrometry Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₈ClNO₂ |

| Molecular Weight (Monoisotopic) | 185.0243 Da |

| Expected [M]⁺ (for ³⁵Cl) | m/z 185.0243 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. Aromatic systems, like the pyridine ring in this compound, typically exhibit characteristic absorption maxima (λₘₐₓ) in the UV region of the electromagnetic spectrum. The position and intensity of these absorptions can be useful for quantitative analysis and for confirming the presence of the chromophore. The spectrum would be expected to show absorptions resulting from π → π* transitions of the substituted pyridine ring.

Chromatographic Techniques for Separation and Purity Determination

Chromatographic methods are essential for separating the target compound from any starting materials, by-products, or degradation products, thereby allowing for an accurate determination of its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of pharmaceutical and chemical compounds. pensoft.net It separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase. mdpi.com

A typical reverse-phase HPLC (RP-HPLC) method would be developed for this compound. chemmethod.com In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). The compound's purity is determined by integrating the area of its peak in the chromatogram and comparing it to the total area of all peaks, usually with detection by a UV detector set at an appropriate wavelength (determined from UV-Vis spectroscopy).

Typical HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18 (Octadecylsilane) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water (often with an additive like formic acid or trifluoroacetic acid) |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection | UV detector at a specific wavelength (e.g., 254 nm or λₘₐₓ) |

| Column Temperature | 25 - 40 °C |

By employing this combination of spectroscopic and chromatographic techniques, a complete and unambiguous profile of this compound can be established, confirming its chemical identity and quantifying its purity with a high degree of confidence.

Gas Chromatography (GC)

Gas Chromatography (GC) is a primary technique for assessing the purity and quantifying the presence of this compound. The method is suitable for compounds that are volatile or can be made volatile through derivatization. Given the ester functionality, this compound is amenable to direct GC analysis.

The analysis involves injecting a sample into a gas chromatograph, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column coated with a stationary phase. Separation is achieved based on the differential partitioning of the compound between the two phases. A Flame Ionization Detector (FID) is commonly used for quantitative analysis due to its high sensitivity to organic compounds, while a Mass Spectrometer (MS) detector provides structural confirmation. For pyridine-containing compounds, capillary columns are preferred over packed columns for their superior resolution and sensitivity. osha.govchromatographyonline.com

A typical GC analysis would involve a temperature program where the column temperature is gradually increased to ensure the efficient elution of the compound and separation from any impurities or starting materials.

Table 1: Illustrative Gas Chromatography (GC) Parameters for Analysis

| Parameter | Condition |

| Instrument | Gas Chromatograph with FID/MS |

| Column | 30 m x 0.25 mm x 0.25 µm, 5% Phenyl Polydimethyl Siloxane |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 20:1) |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | FID at 280 °C / MS Transfer Line at 280 °C |

This table presents a plausible set of starting parameters for method development based on common laboratory practices for similar analytes. chromatographyonline.combibliotekanauki.pl

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, versatile, and cost-effective tool for the qualitative analysis of this compound. chmlab.com It is widely used to monitor the progress of a chemical reaction, identify compounds in a mixture by comparison with standards, and determine the appropriate solvent system for a larger-scale separation using column chromatography.

The process involves spotting a small amount of the sample onto a plate coated with a thin layer of an adsorbent, typically silica (B1680970) gel (the stationary phase). The plate is then placed in a sealed chamber containing a solvent or a mixture of solvents (the mobile phase). chmlab.com As the mobile phase ascends the plate via capillary action, the compound travels up the plate at a rate that depends on its affinity for the stationary phase versus its solubility in the mobile phase. This differential movement results in separation. For pyridine derivatives, a mobile phase consisting of a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate (B1210297) is often effective. researchgate.net

After development, the separated spots are visualized. Since pyridine derivatives often absorb ultraviolet (UV) light, the compound can be located by viewing the plate under a UV lamp (typically at 254 nm), where it will appear as a dark spot on a fluorescent background. The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is then calculated.

Table 2: Typical Thin-Layer Chromatography (TLC) System

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 plate |

| Mobile Phase | Ethyl Acetate / n-Hexane (30:70, v/v) |

| Application | 1 µL of sample solution in dichloromethane |

| Development | Ascending development in a saturated chamber |

| Visualization | UV light at 254 nm |

| Hypothetical Rf | ~ 0.45 |

X-ray Crystallography for Solid-State Structure Determination

X-ray Crystallography is the most powerful and unambiguous method for determining the precise three-dimensional structure of a molecule in its solid, crystalline form. This technique provides definitive information on bond lengths, bond angles, and the conformation of the molecule, as well as how the molecules pack together in a crystal lattice.

To perform this analysis, a single crystal of high quality is required. The crystal is mounted in an X-ray diffractometer and bombarded with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic structure is ultimately resolved.

While specific crystallographic data for this compound is not publicly available, analysis of related substituted pyridine structures demonstrates the type of detailed information that can be obtained. mdpi.com For example, data for a substituted pyridazino[4,5-b]indole derivative shows a monoclinic crystal system. mdpi.com Such an analysis would confirm the substitution pattern on the pyridine ring and the geometry of the acetate side chain.

Table 3: Example Crystallographic Data for a Substituted Heterocyclic Compound

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P21 |

| a (Å) | 6.23510(10) |

| b (Å) | 26.0156(4) |

| c (Å) | 12.4864(2) |

| β (°) | 93.243(2) |

| Volume (Å3) | 2022.17(6) |

| Z (molecules/unit cell) | 8 |

Data presented is for 4-Amino-5-indolyl-1,2,4-triazole-3-thione, a related heterocyclic system, to illustrate the nature of crystallographic data. mdpi.com

Hyphenated Techniques (e.g., LC-MS, GC-MS, LC-NMR)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of chemical compounds in complex mixtures and for definitive structure elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of GC with the highly specific detection capabilities of mass spectrometry. As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and its characteristic fragment ions are then detected. The mass spectrum provides the molecular weight of the compound and a unique fragmentation pattern that acts as a "molecular fingerprint." For this compound, the mass spectrum would be expected to show a molecular ion peak cluster around m/z 199 and 201, reflecting the natural isotopic abundance of chlorine (35Cl and 37Cl). Key fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-OCH3) or the entire methoxycarbonyl group (-COOCH3). mdpi.comlibretexts.orgchemguide.co.uklibretexts.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. eurl-pesticides.eueurl-pesticides.eu The compound is first separated by a high-performance liquid chromatography (HPLC) system, typically using a reversed-phase column (e.g., C18). The eluent from the column is then introduced into the mass spectrometer, usually via an electrospray ionization (ESI) source. ESI is a soft ionization technique that typically generates the protonated molecular ion [M+H]+. For this compound, the expected ions would be at m/z 200 and 202. LC-MS is a powerful tool for confirming molecular weight and assessing purity in a single run. nih.gov

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): LC-NMR represents a state-of-the-art technique that directly couples HPLC separation with NMR spectroscopy. rsc.org This provides complete NMR spectra (e.g., 1H NMR, 13C NMR) of compounds as they elute from the column. pw.edu.plresearchgate.net This is exceptionally powerful for unambiguous structure determination without the need for off-line fraction collection. In "stop-flow" mode, the chromatographic flow can be paused when a peak of interest is in the NMR probe, allowing for extended data acquisition and the recording of more complex or less sensitive spectra (like 2D NMR). This technique would be invaluable for definitively confirming the 3,5-substitution pattern of the pyridine ring and distinguishing it from other possible isomers. pw.edu.plhmdb.cachemicalbook.com

Table 4: Summary of Hyphenated Analytical Techniques

| Technique | Separation Principle | Information Obtained | Key Application |

| GC-MS | Volatility / Polarity | Molecular Weight, Fragmentation Pattern | Purity, Identification of Volatile Impurities |

| LC-MS | Polarity | Molecular Weight | Purity, Molecular Weight Confirmation |

| LC-NMR | Polarity | Full 1H, 13C NMR Spectra | Unambiguous Structure Elucidation, Isomer Differentiation |

Computational and Theoretical Investigations

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemistry, providing detailed information about molecular geometries, electronic properties, and reactivity. Methods like Density Functional Theory (DFT) and ab initio calculations are widely used for their accuracy and predictive power.

Geometry optimization is a computational process to find the lowest energy arrangement of atoms in a molecule, its most stable conformation. For Methyl 2-(5-chloropyridin-3-yl)acetate, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine its optimized three-dimensional structure. This analysis reveals precise bond lengths, bond angles, and dihedral angles.

The electronic structure analysis that follows geometry optimization provides information on the distribution of electrons within the molecule. This includes the calculation of atomic charges and the visualization of electron density, which are critical for understanding the molecule's polarity and intermolecular interactions.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) level)

This table is illustrative and represents the type of data obtained from DFT calculations, as specific literature values for this exact compound are not available.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-Cl | ~1.75 Å |

| C=O | ~1.21 Å | |

| C-O (ester) | ~1.35 Å | |

| N-C (pyridine) | ~1.34 Å | |

| Bond Angle | C-C-C (pyridine) | ~118-120° |

| O=C-O (ester) | ~124° | |

| Dihedral Angle | C(ring)-C(side chain)-C=O | Varies with conformation |

Frontier Molecular Orbital (FMO) theory is a key concept for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the ester group, while the LUMO would likely be distributed over the pyridine ring, influenced by the electron-withdrawing chlorine atom.

Table 2: Illustrative Frontier Molecular Orbital Properties

This table presents typical values derived from FMO analysis for similar aromatic esters.

| Parameter | Description | Predicted Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| Energy Gap (ΔE) | LUMO-HOMO Energy Difference | 4.5 to 6.5 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays different potential values on the electron density surface using a color spectrum. Red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack.

In an MEP map of this compound, the most negative regions (red) would be expected around the nitrogen atom of the pyridine ring and the carbonyl oxygen of the ester group, identifying them as sites for electrophilic interaction. Positive regions (blue) would likely be found around the hydrogen atoms.

Reaction Pathway Modeling and Transition State Analysis

While specific reaction pathway modeling studies for this compound are not prominently available, this computational technique is used to investigate the mechanism of chemical reactions. It involves calculating the potential energy surface for a reaction to identify the transition state—the highest energy point along the reaction coordinate. By analyzing the structure and energy of the transition state, chemists can understand reaction barriers and kinetics. For instance, modeling the hydrolysis of the ester group would involve identifying the transition state for the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods, particularly DFT, can accurately predict spectroscopic parameters like NMR chemical shifts (1H and 13C). The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. Calculated chemical shifts are often correlated with experimental data to confirm molecular structures. For this compound, theoretical calculations would provide a predicted NMR spectrum, which can be a powerful tool for structural elucidation and assignment of experimental signals.

Table 3: Comparison of Hypothetical Experimental and Calculated 13C NMR Chemical Shifts

This table illustrates how theoretical predictions are used. Values are hypothetical.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (carbonyl) | 170-175 |

| C-Cl (pyridine) | 148-152 |

| C-N (pyridine, adjacent to N) | 145-150 |

| CH2 (acetate) | 40-45 |

| O-CH3 (methyl) | 50-55 |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies (Theoretical Correlations)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods used to establish a correlation between the chemical structure of a compound and its biological activity or physical properties. These models use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) to predict the activity or properties of new, untested compounds.

Although specific QSAR models focused solely on this compound are not documented, it could be included in a larger dataset of similar pyridine derivatives to develop a QSAR model. Descriptors such as HOMO/LUMO energies, dipole moment, and MEP-derived values for this compound would be calculated and used as variables in the statistical model to correlate structure with a specific biological endpoint, such as insecticidal or herbicidal activity.

Role As a Synthetic Building Block in Complex Molecule Synthesis

Intermediate in the Synthesis of Substituted Pyridines and Pyridinium (B92312) Derivatives

The structural framework of Methyl 2-(5-chloropyridin-3-yl)acetate is ideally suited for the synthesis of polysubstituted pyridine (B92270) derivatives. The existing pyridine core can be further functionalized, or the entire molecule can be used as a key fragment in building up new pyridine rings through various synthetic strategies.

One common approach involves the reaction of the active methylene (B1212753) group adjacent to the ester. After deprotonation with a suitable base, the resulting enolate can react with a variety of electrophiles, allowing for the introduction of new substituents at the alpha-position of the acetate (B1210297) moiety. Furthermore, this active methylene component is a key participant in condensation reactions. For instance, in reactions analogous to the Hantzsch or Bohlmann-Rahtz pyridine syntheses, the acetate portion can provide two carbon atoms to a newly formed ring. nih.gov

Modern synthetic methods have expanded the toolkit for pyridine synthesis. Three-component reactions, for example, can rapidly generate complex pyridylacetic acid derivatives. nih.gov A general strategy might involve the coupling of a pyridine-N-oxide, an activating agent, and a methylene compound like a Meldrum's acid derivative, followed by ring-opening and decarboxylation. nih.gov While not explicitly starting from this compound, these methods highlight the types of transformations where it could serve as a key precursor. Ruthenium-catalyzed cycloisomerization of azadienynes also represents a powerful method for constructing substituted pyridine rings.

The table below summarizes general approaches for synthesizing substituted pyridines where a pyridylacetate moiety is a key component.

| Synthesis Method | Key Reactants | Resulting Structure |

| Hantzsch-type Synthesis | β-ketoester, Aldehyde, Ammonia (B1221849) source | Dihydropyridine (oxidized to pyridine) |

| Bohlmann-Rahtz Synthesis | Enamine, α,β-Unsaturated ketone | Substituted Pyridine |

| Multi-component Coupling | Pyridine-N-oxide, Meldrum's acid, Alcohol/Amine | Substituted Pyridylacetate/Amide |

| Cycloaddition Reactions | 2-Azadienes, Dienophiles | Substituted Pyridine |

Precursor to Heterocyclic Compounds

Beyond the synthesis of simple pyridines, this compound is a valuable precursor for the construction of various other heterocyclic systems. The reactive sites on the molecule can be exploited to build fused rings or to form entirely different heterocyclic cores.

For example, the active methylene and ester functionalities can participate in condensation reactions with binucleophilic reagents to form new five- or six-membered rings. Reaction with hydrazine (B178648) could lead to pyrazolidinone derivatives, while reaction with hydroxylamine (B1172632) could yield isoxazolidinones.

The versatility of the pyridylacetic acid scaffold is demonstrated in its use to synthesize a range of heterocyclic structures. For instance, derivatives of 3-pyridylacetic acid can be used to construct fused systems like pyrido[3',2':4,5]thieno[3,2-d]pyrimidinones. The synthesis of complex heterocyclic compounds like pyrrol-3-ones has also been achieved from precursors that feature a reactive methylene group adjacent to a carbonyl, a structural motif present in the target compound. mdpi.com Furthermore, isatin-derived scaffolds, which are important in medicinal chemistry, have been synthesized using chloropyridine-containing starting materials to generate complex indolin-2-one derivatives. bohrium.com

The following table provides examples of heterocyclic systems that can be synthesized from precursors structurally related to this compound.

| Heterocyclic System | General Synthetic Strategy | Key Reagents |

| Pyrazolidinones | Condensation | Hydrazine derivatives |

| Isoxazolidinones | Condensation | Hydroxylamine derivatives |

| Indolin-2-ones | Condensation/Cyclization | Isatin derivatives, Amines |

| Pyrrol-3-ones | Intramolecular Cyclization | Amino-ketone precursors |

Utility in the Synthesis of Agrochemical Intermediates (Synthetic Routes)

The chloropyridine moiety is a well-established toxophore in the agrochemical industry, found in numerous successful insecticides, fungicides, and herbicides. innospk.comyufengchemicals.comweimiaobio.com The specific 5-chloro-3-pyridyl substitution pattern is particularly significant. The chlorine atom at the 5-position often enhances the biological activity and metabolic stability of the final product.